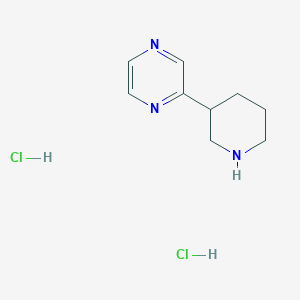

2-(Piperidin-3-yl)pyrazine dihydrochloride

説明

2-(Piperidin-3-yl)pyrazine dihydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a piperidin-3-yl group and stabilized as a dihydrochloride salt. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, enables diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for biological activity . The piperidine moiety, a six-membered saturated ring containing one nitrogen atom, enhances solubility and bioavailability when protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and microbial pathways.

特性

IUPAC Name |

2-piperidin-3-ylpyrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h4-5,7-8,10H,1-3,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHMCHKCUXTJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)pyrazine dihydrochloride typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

In industrial settings, the production of 2-(Piperidin-3-yl)pyrazine dihydrochloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production to ensure the quality of the final product .

化学反応の分析

Types of Reactions

2-(Piperidin-3-yl)pyrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

科学的研究の応用

Medicinal Chemistry

2-(Piperidin-3-yl)pyrazine dihydrochloride serves as a significant scaffold in drug discovery. Its structural features allow for modifications that enhance biological activity against various diseases.

Antimicrobial Activity:

Research indicates that derivatives of pyrazine compounds exhibit notable antimicrobial properties. For example, studies have shown that certain pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis . The compound's mechanism often involves the inhibition of specific enzymes or receptors, leading to antimicrobial effects.

Anti-inflammatory and Anticancer Properties:

The compound has potential applications in treating inflammatory diseases and cancer. Its ability to modulate biological pathways makes it a candidate for further investigation in these therapeutic areas. For instance, certain derivatives have been evaluated for their cytotoxicity against cancer cell lines, showing promising results with low toxicity to human cells .

Biological Research

Biological Interaction Studies:

The compound is utilized in studying various biological processes due to its interaction with biomolecules. It serves as a tool in pharmacological studies to understand the mechanisms of action of different drugs and their effects on cellular pathways .

Structure-Activity Relationship (SAR) Studies:

SAR studies involving 2-(Piperidin-3-yl)pyrazine dihydrochloride have led to the identification of structural modifications that enhance potency against specific targets. For instance, modifications in the piperidine ring or the pyrazine moiety can significantly affect the compound's efficacy and selectivity .

Industrial Applications

Synthesis of Complex Molecules:

In organic synthesis, 2-(Piperidin-3-yl)pyrazine dihydrochloride acts as a building block for creating more complex chemical entities. Its versatility allows chemists to explore various synthetic pathways, contributing to advancements in material science and drug development.

Catalysis:

The compound is also explored for its catalytic properties in various chemical reactions. Its ability to facilitate reactions can lead to more efficient synthetic processes, reducing the need for harsh conditions or excessive reagents.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(Piperidin-3-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

2-(Piperidin-4-yloxy)pyrazine Hydrochloride

- Structure : Differs in the substitution pattern, with a piperidin-4-yloxy group replacing the piperidin-3-yl group on pyrazine.

- Key Differences : The ether linkage (C-O-C) in the 4-yloxy derivative may reduce conformational flexibility compared to the direct C-N bond in the target compound. This could alter binding affinity to biological targets .

2-Chloro-3-(piperazin-1-yl)pyrazine Hydrochloride

- Structure : Contains a piperazine ring (two nitrogen atoms) at position 3 of pyrazine, with a chlorine substituent at position 2.

- Piperazine’s dual nitrogen atoms may increase solubility but also introduce steric hindrance .

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine Hydrochloride

- Structure : Replaces piperidine with a pyrrolidine ring (five-membered, saturated, one nitrogen atom).

Pharmacological and Antimicrobial Activity

Pyrazine derivatives with metal complexes, such as Ag(I)- and Au(I)-NHC complexes (e.g., chloro[2,6-bis(1-methylimidazol)pyrazine]silver(I)), demonstrate potent antimicrobial activity against antibiotic-resistant pathogens. These compounds disrupt bacterial cell walls via interactions with peptidoglycan layers, a mechanism that may extend to piperidine/pyrrolidine-substituted pyrazines . However, the dihydrochloride salt form of 2-(Piperidin-3-yl)pyrazine likely modifies bioavailability compared to neutral metal complexes.

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility (HCl Salt) |

|---|---|---|---|---|---|

| 2-(Piperidin-3-yl)pyrazine dihydrochloride | C₉H₁₄Cl₂N₄ | 273.14 | Piperidin-3-yl, dihydrochloride | 1.2 | High (≥50 mg/mL) |

| 2-(Piperidin-4-yloxy)pyrazine HCl | C₉H₁₄ClN₃O | 231.68 | Piperidin-4-yloxy, HCl | 0.8 | Moderate (~20 mg/mL) |

| 2-Chloro-3-(piperazin-1-yl)pyrazine HCl | C₈H₁₁Cl₂N₅ | 271.58 | Chloro, piperazine, HCl | 0.5 | High (≥50 mg/mL) |

*LogP estimated using ChemDraw software.

Table 2. Antimicrobial Activity of Selected Pyrazine Derivatives

生物活性

2-(Piperidin-3-yl)pyrazine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 3-position with a pyrazine moiety. The dihydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that 2-(Piperidin-3-yl)pyrazine dihydrochloride exhibits significant antimicrobial properties.

Minimum Inhibitory Concentration (MIC)

The compound has shown promising results against various pathogens. For instance, a study reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Staphylococcus epidermidis | 0.22 - 0.25 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.5 |

The antimicrobial mechanism involves the inhibition of biofilm formation and synergistic effects with standard antibiotics like Ciprofloxacin, enhancing their efficacy .

Antitumor Activity

In vitro studies indicate that 2-(Piperidin-3-yl)pyrazine dihydrochloride possesses antitumor properties, particularly against various cancer cell lines.

Cytotoxicity Assays

Research findings suggest that the compound induces apoptosis in cancer cells with IC50 values varying based on concentration and exposure time:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

Neuroprotective Effects

The compound shows potential in neuroprotection, particularly in models of Alzheimer's disease.

Acetylcholinesterase Inhibition

Studies have indicated that it can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The inhibition of AChE enhances acetylcholine levels, potentially improving synaptic transmission .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of the compound in treating infections caused by resistant strains of bacteria, demonstrating significant reductions in infection rates when used alongside traditional therapies .

- Cancer Research : A laboratory investigation assessed the cytotoxic effects of the compound on human cancer cell lines, revealing a dose-dependent response that suggests its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。